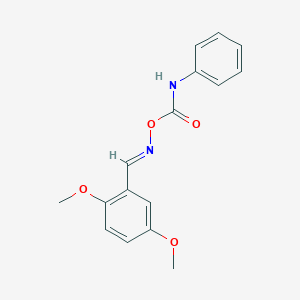
2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Hydrazone compounds, including variations similar to "2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide," are typically synthesized through the reaction of hydrazides with ketones or aldehydes. For example, the synthesis of closely related compounds has been achieved by reacting specific aldehydes with acetohydrazide derivatives under controlled conditions, showcasing the general approach to synthesizing such complex hydrazones (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction, revealing monoclinic space groups and specific unit cell dimensions. These structures are stabilized by hydrogen bonds and π···π interactions, indicating the importance of these interactions in the crystal packing and overall stability of the molecules (Sheng et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with enzymes, such as urease, where they exhibit significant inhibitory activities. This suggests their potential utility in various biochemical applications, including as potential pharmaceutical agents. The urease inhibitory activities are quantitatively assessed using IC50 values, demonstrating their effectiveness in this biochemical assay (Sheng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Hydrazones, including compounds similar to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide, have been synthesized and studied for their nonlinear optical properties. These properties are critical for applications in optical devices like optical limiters and switches. Such compounds exhibit two-photon absorption and have considerable potential in optical power limiting behavior, making them suitable for advanced optical applications (Naseema et al., 2010).
Antimicrobial and Antitumor Activities
Derivatives of acetohydrazides, closely related to the specified compound, have been investigated for their antimicrobial activities against various gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds have been evaluated for their antiproliferative activity against human tumor cell lines, suggesting their potential use in chemotherapeutic applications (Kaya et al., 2017).
Synthesis and Characterization for Biological Activities
Various N-acylhydrazones, similar in structure to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide, have been synthesized and characterized, with their potential as donors for metal ions like Cu2+ being assessed. These studies are important for understanding the biological activities and potential medical applications of these compounds (Polo-Cerón et al., 2021).
Application in Ecologically Clean Diesel Fuel
In the field of fuel technology, derivatives of benzylidene acetohydrazides, similar to the compound , have been used as additives for stabilizing ecologically clean diesel fuel. This application highlights the role of such compounds in improving fuel stability and performance (Koshelev et al., 1996).
Potential Bioactive Schiff Base Compounds
Compounds structurally related to 2-(4-butylphenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide have been explored as potential bioactive Schiff base compounds. These studies include examining their interactions with DNA, antimicrobial, antifungal, antioxidant, cytotoxic, and enzymatic activities, contributing to pharmaceutical research (Sirajuddin et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-5-6-17-7-11-20(12-8-17)26-16-21(24)23-22-15-18-9-13-19(14-10-18)25-4-2/h7-15H,3-6,16H2,1-2H3,(H,23,24)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGMRZQCWWFBW-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)
![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)
![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)
